molecular formula C10H12 B1681288 1,2,3,4-Tetrahydronaphthalene CAS No. 119-64-2

1,2,3,4-Tetrahydronaphthalene

Cat. No.: B1681288
CAS No.: 119-64-2
M. Wt: 132.2 g/mol
InChI Key: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is primarily used as a hydrogen-donor solvent and has various applications in both industrial and laboratory settings .

Mechanism of Action

1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

Target of Action

The primary targets of Tetralin are the liver and kidneys, and after inhalation, the respiratory tract . It is known to cause mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness .

Mode of Action

The metabolite 1,2,3,4-tetrahydro-2-naphthol (2-tetralol) is held responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .

Biochemical Pathways

Tetralin is degraded by Corynebacterium sp. strain C125, and by pyrolysis . During the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .

Pharmacokinetics

In rats, Tetralin is rapidly absorbed after oral administration . The terminal half-times decreased with the increasing dose from 125 to 75 minutes and from 75 to 60 minutes in the male and female mice, respectively .

Result of Action

The substance can induce the formation of cataracts . After occlusive application, Tetralin is irritating to the skin and produces mild transient irritation of the eyes . No skin sensitization could be demonstrated in a maximization test with guinea pigs .

Action Environment

Tetralin is a colorless liquid that is used as a hydrogen-donor solvent . It is produced by the catalytic hydrogenation of naphthalene . Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of Tetralin .

Preparation Methods

1,2,3,4-Tetrahydronaphthalene can be synthesized through several methods:

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Hydrogen gas with nickel or platinum catalysts.

    Substitution Reagents: Bromine in the presence of light or heat.

Scientific Research Applications

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene is similar to other hydrogenated derivatives of naphthalene:

    Decahydronaphthalene (Decalin): Fully hydrogenated form of naphthalene, used as a solvent and in fuel additives.

    1,4-Dihydronaphthalene: Partially hydrogenated form, less stable and less commonly used.

    Naphthalene: The parent compound, used in mothballs and as a precursor for various chemicals.

This compound is unique due to its balance of stability and reactivity, making it a versatile solvent and intermediate in various chemical processes .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene
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InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
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InChI Key

CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2=CC=CC=C2C1
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Molecular Formula

C10H12
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DSSTOX Substance ID

DTXSID1026118
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Molecular Weight

132.20 g/mol
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Physical Description

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C
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Flash Point

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c.
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Solubility

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor
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Density

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702
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Vapor Density

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05
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Impurities

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES.
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Color/Form

COLORLESS LIQUID

CAS No.

119-64-2, 68412-24-8
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Melting Point

-23.1 °F (USCG, 1999), -35.8 °C
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Synthesis routes and methods I

Procedure details

Bis(pyridine)iodonium tetrafluoroborate (65.8 mg, 0.177 mmol) was suspended in methylene chloride (3.4 mL), and the suspension was cooled to −78° C. in a dry ice/acetone bath. A methylene chloride (1.8 mL) solution of 1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene (4, 56.0 mg, 0.135 mmol) was added to the suspension, and also a tribromoborane diethyl ether complex (0.015 mL, 0.118 mmol) was added stepwise three times. Thereafter, the reactant was stirred at −78° C. for 1 hour, then a saturated aqueous ammonium chloride solution (5 mL) was added thereto to stop the reaction, and the reactant was cooled to room temperature and then extracted three times with diethyl ether (10 mL). An organic layer was collected and rinsed with a saturated aqueous sodium chloride solution (10 mL), followed by drying with anhydrous sodium sulfate and concentrating. The residue was purified by thin layer chromatography to obtain the title compound as a light yellow oily substance (51.6 mg, yield 71%).
Quantity
65.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three
Name
1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene
Quantity
56 mg
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

The solutions useful in the method of the present invention include those obtained by a combination of a polyolefin and a petroleum hydrocarbon such as benzene, toluene, xylene, solvent naphtha or the like or a chlorinated hydrocarbon such as trichloroethylene, tetrachloroethylene, dichloroethane, dichloroethylene or the like. Low density polyethylene, medium density polyethylene, high density polyethylene, atactic (amorphous) polypropylene, isotactic (crystalline) polypropylene, ethylene-propylene copolymer, propylene-butylene copolymer can be mentioned as useful polyolefins. It is preferable to use a solution having a gelation point of 40°-60° C at a concentration in the range of 1-5% by weight. However, among the above-mentioned, a combination of benzene (b.p. 80.1° C), cyclohexane (b.p. 80.7° C), dichloroethylene (b.p. 83.5° C) with a resin other than atactic polypropylene is not of practical value because of poor solubility. Though tetraline (b.p. 210.5° C) or kerosene (b.p. 150°-320° C) provides nice gel-forming property, they are the examples which are not useful on account of too high boiling point. For the foregoing reason, toluene, xylene and tetrachloroethylene are preferable as a solvent for polyolefins and inflammable tetrachloroethylene is most suitable if safety is also taken into consideration.
[Compound]
Name
medium density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene-propylene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyolefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
petroleum hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
chlorinated hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Synthesis routes and methods III

Procedure details

An iron containing ZSM-5 catalyst was prepared by the following method: about 10 g of the same HZSM-5 as that of Example 1 was heated in a stream of dry air to 375° C. for 4 hours and then was cooled to room temperature. A solution of 0.3331 g of ferrocene (dicyclopentadienyliron) in 30 g dry toluene was then added to the dried zeolite and the slurry was mixed at room temperature overnight. The slurry was filtered and washed once with 100 ml of Tetralin® to remove excess ferrocene from the external surface of the zeolite. Excess Tetralin® was allowed to evaporate at room temperature to give a Tetralin®/ferrocene wetted zeolite. The recovered solid was then calcined in a stream of dry air at about 538° C. for about 6 hours to produce the desired iron containing catalyst, Catalyst C. The iron loading of this catalyst is about 0.66 wt. %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3331 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
[Compound]
Name
compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic rings
Quantity
0 (± 1) mol
Type
reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

1000 g of the sym.-octahydrophenanthrene fraction of Example 1(b) and 250 ml methylene chloride were placed in a stirred flask and cooled to -10° C. Then 40 g of aluminum chloride powder were added in small quantities, while the temperature at times rose to -8° C. The mixture turning darkbrown was uniformly stirred. By crystallization of sym.-octahydroanthracene the addition of further 150 ml methylene chloride was required after about 4 hours. After an additional 2 hours 500 ml of 10 percent sodium hydroxide solution were added for decomposing the aluminum chloride, then the organic phase was separated and after removal of the solvent the organic phase was distilled in vacuum of 12 torr. There resulted in the sequence of the boiling points 5.5 g tetrahydronaphthalene (boiling point 82° C. at 12 torr), 958 g isomer mixture of a boiling point of 167°-168° C. at 12 torr comprising 97 percent sym.-octahydroanthracene and 3 percent sym.-octahydrophenanthrene, as well as a distillation residue of 34.8 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 3
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 4
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 5
1,2,3,4-Tetrahydronaphthalene
Reactant of Route 6
1,2,3,4-Tetrahydronaphthalene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydronaphthalene (tetralin)?

A1: this compound (tetralin) has the molecular formula C10H12 and a molecular weight of 132.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize tetralin?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the hydrogen and carbon environments within the molecule, elucidating its structure and dynamics. [, , , ]* Infrared (IR) spectroscopy: This method helps identify functional groups and analyze molecular vibrations. [] * Gas chromatography (GC): Frequently coupled with mass spectrometry (MS), GC is useful for separating and identifying tetralin and its derivatives in complex mixtures. [, , , , ]

Q3: What are the implications of tetralin's reactivity in coal liquefaction processes?

A3: While tetralin acts as an effective hydrogen donor solvent in coal liquefaction, its reactivity can lead to the formation of bitetralyl compounds, impacting the separation of coal products and solvent. []

Q4: How does tetralin contribute to the liquefaction of coal?

A4: Tetralin acts as a hydrogen donor solvent, transferring hydrogen to coal molecules and facilitating their breakdown into smaller, soluble fragments. [, , , , ]

Q5: What is the role of the α- and β-hydrogens in tetralin's hydrogen donation ability?

A5: Both α- and β-hydrogens can be abstracted by coal or gas-phase products during liquefaction, contributing to tetralin's effectiveness as a hydrogen donor. []

Q6: How do catalysts impact tetralin's behavior during coal liquefaction?

A6: Catalysts, like iron oxide (Fe3O4), can enhance cellulose conversion and liquid yield during liquefaction with tetralin as a solvent, potentially by promoting hydrogen transfer and suppressing char formation. []

Q7: Have computational methods been applied to study tetralin and its reactions?

A7: Yes, Density Functional Theory (DFT) has been employed to investigate the mechanism of methylindan formation during tetralin pyrolysis, providing insights into reaction pathways and the impact of temperature. []

Q8: How does the structure of tetralin relate to its dopamine receptor activity?

A8: Studies on 5-hydroxy-2-aminotetralin derivatives, structurally similar to dopamine, demonstrate that the spatial arrangement of the nitrogen lone pair and the tetralin ring's conformation significantly influence binding affinity and agonist/antagonist properties at dopamine receptors. [, , ]

Q9: What are the key structural features impacting the dopaminergic activity of 2-aminotetralin derivatives?

A9: Two crucial parameters are:

  • Tetralin inversion angle (φ): Values around 0° appear optimal for dopamine D2 receptor agonism. []
  • Dihedral angle τ(C1, C2, N, N-H or electron pair) (τN): Values around 60° are favorable for D2 agonism. []

Q10: Can the accessory binding site of 5-hydroxy-2-aminotetralins accommodate modifications?

A10: Yes, this site, likely interacting with the 8-substituent of ergoline-based dopaminergic agents, tolerates various neutral and bulky functional groups. This finding opens avenues for developing novel compounds with tailored dopaminergic profiles. []

Q11: Are there bacteria capable of degrading tetralin?

A11: Yes, certain bacteria, including Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, can utilize tetralin as their sole carbon and energy source. []

Q12: What are the implications of tetralin biodegradation for environmental remediation?

A12: Understanding the genetic and regulatory mechanisms behind tetralin degradation by these bacteria offers potential avenues for bioremediation strategies to mitigate environmental contamination from this compound. []

Q13: What factors influence the solubility of tetralin?

A13: As a relatively nonpolar hydrocarbon, tetralin exhibits limited solubility in water but dissolves readily in organic solvents like hexane, benzene, and alcohols. []

Q14: Are there any suitable alternatives to tetralin as a hydrogen donor solvent in coal liquefaction?

A14: Researchers are exploring alternative solvents like decalin and other cyclic olefins for coal liquefaction. The choice of solvent depends on factors like hydrogen donation ability, thermal stability, cost, and environmental impact. [, , ]

Q15: How does the research on tetralin bridge different scientific disciplines?

A15: The study of tetralin spans diverse fields such as organic chemistry, catalysis, chemical engineering, environmental science, and medicinal chemistry. Its multifaceted nature fosters interdisciplinary research, combining expertise from various fields to address scientific challenges and develop practical applications. []

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